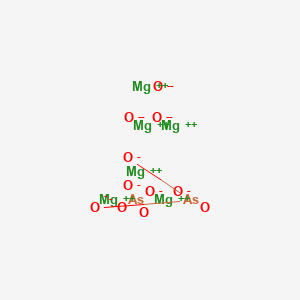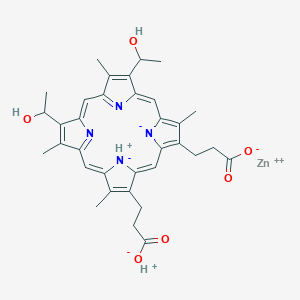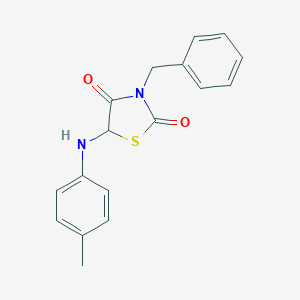
Gold;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold has been used for various purposes since ancient times, including jewelry, currency, and medicinal treatments. In recent years, gold has also been used in scientific research, particularly in the form of gold chloride. Gold chloride is a compound that is commonly used in the synthesis of gold nanoparticles, which have a wide range of applications in various fields, including medicine, electronics, and catalysis.
Wirkmechanismus
The mechanism of action of gold nanoparticles varies depending on their application. In drug delivery, for example, gold nanoparticles can be functionalized with drugs or other therapeutic agents and targeted to specific cells or tissues. Once inside the cell, the nanoparticles can release their payload and exert their therapeutic effect.
Biochemical and Physiological Effects:
Gold nanoparticles have been shown to have low toxicity and high biocompatibility, making them ideal for use in biomedical applications. However, some studies have shown that the size, shape, and surface chemistry of the nanoparticles can affect their toxicity and biocompatibility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using gold nanoparticles in lab experiments is their ability to be functionalized with a wide range of molecules, including drugs, antibodies, and DNA. This allows for targeted delivery and detection of specific molecules or cells. However, the synthesis of gold nanoparticles can be time-consuming and requires specialized equipment and expertise.
Zukünftige Richtungen
The use of gold nanoparticles in scientific research is a rapidly growing field, and there are many possible future directions for their application. Some potential areas of research include the development of more efficient and cost-effective synthesis methods, the use of gold nanoparticles in gene therapy, and the exploration of their potential in cancer diagnosis and treatment.
In conclusion, the use of gold chloride in the synthesis of gold nanoparticles has opened up a wide range of possibilities for scientific research and application. With their unique properties and biocompatibility, gold nanoparticles have the potential to revolutionize many fields, including medicine, electronics, and catalysis. As research in this area continues to grow, we can expect to see even more exciting developments in the future.
Synthesemethoden
The most common method for synthesizing gold nanoparticles using gold chloride involves the reduction of gold ions by a reducing agent, such as sodium borohydride or hydrogen gas. The size and shape of the resulting nanoparticles can be controlled by adjusting the reaction conditions, such as the concentration of gold chloride and the pH of the solution.
Wissenschaftliche Forschungsanwendungen
Gold nanoparticles have been extensively studied for their unique properties, including their high surface area-to-volume ratio, surface plasmon resonance, and biocompatibility. These properties make them ideal for a wide range of applications, including drug delivery, imaging, and sensing.
Eigenschaften
CAS-Nummer |
11118-27-7 |
|---|---|
Molekularformel |
AuCl- |
Molekulargewicht |
232.42 g/mol |
IUPAC-Name |
gold;chloride |
InChI |
InChI=1S/Au.ClH/h;1H/p-1 |
InChI-Schlüssel |
HZYWFQBABNUAAP-UHFFFAOYSA-M |
SMILES |
[Cl-].[Au] |
Kanonische SMILES |
[Cl-].[Au] |
Verwandte CAS-Nummern |
10294-29-8 (AuCl) 10294-30-1 (AuCl3 dihydrate) 13453-07-1 (AuCl3) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)




